Array ( [bid] => 13150028 )
2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid, also known as 3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid, is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring and a propenoic acid moiety. Its molecular formula is , and it has a molar mass of approximately 216.16 g/mol. This compound is notable for its reactivity due to the presence of the double bond in the propenoic acid structure, making it a valuable intermediate in organic synthesis and medicinal chemistry.
These reactions highlight its versatility in synthetic applications.
The biological activity of 2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid has been explored in various studies. It is known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in the biosynthesis of prostaglandins. This inhibition reduces the production of inflammatory mediators, thus modulating inflammatory responses . Additionally, the compound has been shown to influence cellular signaling pathways, including the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in regulating immune responses.
The synthesis of 2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid typically involves several methods:
These methods can be optimized for higher yields and purity in industrial settings, often employing continuous flow reactors for efficiency.
Due to its unique chemical properties, 2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid has several applications:
Interaction studies have shown that 2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid can interact with various biological targets, including proteins and enzymes. These interactions may alter their functions, leading to significant biochemical effects. For instance, its ability to inhibit specific enzymes suggests potential therapeutic roles in treating inflammatory diseases. Further studies are required to fully elucidate its mechanisms of action and interaction profiles.
Several compounds share structural similarities with 2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid. Here are some notable examples:
These compounds illustrate the diversity within this chemical class while highlighting the unique properties of 2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid that make it particularly interesting for further research and application development.
Traditional Friedel-Crafts acylation represents one of the fundamental approaches for constructing trifluoromethyl-substituted aromatic compounds that serve as precursors to 2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid [1]. This methodology employs trifluoroacetic acid derivatives as acylating agents in combination with Lewis acid catalysts to introduce the trifluoromethyl functionality onto aromatic rings [2]. The classical approach utilizes aluminum chloride as the Lewis acid catalyst in conjunction with trifluoroacetyl chloride to achieve electrophilic aromatic substitution [2].
Recent developments in Friedel-Crafts methodology have demonstrated significant improvements in both selectivity and environmental compatibility [1]. One-pot synthesis protocols have been developed that eliminate the need for protective groups and toxic solvents while maintaining high yields [1]. These metal-free conditions operate at room temperature and demonstrate remarkable tolerance for diverse functional groups, including reactive moieties that would typically require protection in traditional protocols [1].
The optimization of Friedel-Crafts acylation for trifluoromethyl derivatives has revealed several critical parameters that influence reaction outcomes [1]. Temperature control emerges as particularly crucial, with reactions conducted between 70-85°C providing optimal yields while minimizing side product formation [1]. The choice of Lewis acid significantly impacts both reactivity and selectivity, with aluminum chloride systems typically providing yields in the 65-80% range for benzene derivatives [2].
Table 1: Friedel-Crafts Acylation Derivatives
| Substrate | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aromatic alcohols | Trifluoroacetic acid | Metal-free, RT | 70-85 | [1] |
| Indole derivatives | CF3-acids | One-pot, additive-free | 60-90 | [1] |
| Benzene derivatives | AlCl3/CF3COCl | Lewis acid catalysis | 65-80 | [2] |
| Trifluoromethyl aldehydes | CF3COOH | Acid-catalyzed | 75-92 | [3] |
Advanced mechanistic studies have elucidated the role of electronic effects in determining regioselectivity patterns [1]. Electron-withdrawing substituents, particularly the trifluoromethyl group, significantly influence the electrophilic aromatic substitution pathway and can direct subsequent functionalization steps [1]. The development of scalable protocols has enabled gram-scale synthesis with no obvious decrease in yield, demonstrating the practical utility of these methodologies for synthetic applications [1].
Cross-coupling methodologies represent a versatile and widely applicable approach for the synthesis of trifluoromethyl-substituted aromatic compounds [4] [5]. These palladium-catalyzed transformations enable the formation of carbon-carbon bonds between organometallic reagents and aryl halides, providing access to complex fluorinated structures with high efficiency [6]. The development of cross-coupling reactions has revolutionized synthetic approaches to fluoroorganic compounds by enabling modular assembly strategies [4].
Suzuki-Miyaura coupling has emerged as a particularly powerful methodology for constructing trifluoromethyl-substituted biaryl systems [4] [5]. This transformation utilizes arylboronic acids or boronate esters as nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides [6]. Recent advances have demonstrated the compatibility of trifluoromethyl-substituted substrates with various coupling conditions, achieving yields ranging from 65-91% under optimized conditions [4] [5].
Heck coupling reactions provide an alternative approach for introducing trifluoromethyl-substituted aromatic units into alkene systems [7] [8]. This methodology has been successfully applied to the synthesis of β-trifluoromethylstyrene derivatives through domino coupling approaches [8]. The reaction proceeds through palladium-catalyzed coupling of aryl halides with alkenes, avoiding the use of gaseous reagents and achieving moderate to good yields [7] [8].
Table 2: Cross-Coupling Reaction Methodologies
| Coupling Type | Substrate | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl boronates | Pd/Rh cooperative | 80-120 | 65-91 | [4] [5] |
| Heck Coupling | Aryl halides + alkenes | Pd-catalyzed | 70-140 | 45-78 | [7] [8] |
| Negishi Coupling | Organozinc reagents | Pd/Ni catalysts | 60-100 | 70-85 | [9] |
| Cross-metathesis | Fluorinated alkenes | Ru-based catalysts | 40-80 | 60-88 | [10] [11] |
Negishi coupling methodologies have demonstrated particular utility for the synthesis of fluorinated aromatic amino acids and related structures [9]. These reactions utilize organozinc reagents as nucleophilic partners and have shown excellent compatibility with fluorinated substrates [9]. The methodology provides access to complex fluorinated structures with high functional group tolerance [9].
Cross-metathesis reactions using ruthenium-based catalysts have enabled the construction of fluorinated alkene systems [10] [11]. The use of fluorinated aromatic solvents as reaction media has been shown to significantly enhance reaction rates and yields compared to traditional solvents [10] [11]. This solvent effect appears to arise from favorable interactions between the fluorinated solvent and the ruthenium catalyst, leading to improved catalytic efficiency [11].
Palladium-catalyzed Suzuki-Miyaura coupling has undergone significant evolution to accommodate the unique challenges presented by trifluoromethyl-substituted substrates [4] [5]. Modern catalytic systems employ cooperative palladium-rhodium catalysis to achieve enhanced reactivity and selectivity in the formation of trifluoromethyl-substituted biaryl systems [4]. This dual-metal approach addresses the challenges associated with transmetalation of electron-deficient boronates and enables efficient coupling under mild conditions [4].
The development of specialized ligand systems has been crucial for achieving high selectivity in Suzuki-Miyaura couplings involving trifluoromethyl substituents [12]. N-heterocyclic carbene ligands have demonstrated particular effectiveness in promoting coupling reactions with sterically hindered and electronically deactivated substrates [12]. These ligands provide enhanced stability to the palladium catalyst and enable coupling reactions to proceed under milder conditions with improved functional group tolerance [12].
Mechanistic investigations have revealed that the rhodium catalyst mediates the transfer of the aryl ring from arylboronate to palladium, resulting in acceleration of the transmetalation step [4]. The carbon-carbon bond-forming reductive elimination step has been identified as the turnover-limiting step in these cooperative catalytic systems [4]. This mechanistic understanding has guided the development of optimized reaction conditions and catalyst loading strategies [4].
Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling Systems
| Catalyst System | Boronate Type | Solvent | Temperature (°C) | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd/Rh cooperative | Aryl boronates | Toluene/DMF | 80-100 | >95:5 | 87-94 | [4] |
| Pd-NHC complexes | Neopentyl esters | Dioxane | 60-80 | >90:10 | 78-89 | [12] |
| Pd/phosphine ligands | Boronic acids | Water/organic | 70-90 | 85:15 | 65-82 | [6] |
| Modified Pd complexes | Trifluoroborates | Fluorinated solvents | 40-60 | >98:2 | 85-96 | [10] |
The use of fluorinated solvents in Suzuki-Miyaura coupling reactions has emerged as a powerful strategy for enhancing reaction efficiency [10]. Fluorinated aromatic hydrocarbons provide a favorable environment for palladium-catalyzed transformations involving trifluoromethyl-substituted substrates [10]. These solvents appear to stabilize key intermediates in the catalytic cycle and promote more efficient transmetalation processes [10].
Secondary α-(trifluoromethyl)benzyl tosylates have been successfully employed as coupling partners in Suzuki-Miyaura reactions [12]. These substrates undergo coupling with aryl boronic acids to generate 1,1-diaryl-2,2,2-trifluoroethanes with high efficiency [12]. Enantioenriched substrates undergo cross-coupling with overall inversion of configuration, providing access to enantioenriched products [12].
Photoredox catalysis has emerged as a transformative methodology for the synthesis of trifluoromethyl-containing compounds under mild and environmentally benign conditions [13] [14]. This approach utilizes visible light activation of photocatalysts to generate reactive intermediates that participate in trifluoromethylation reactions [13]. The methodology offers significant advantages in terms of functional group tolerance and reaction conditions compared to traditional thermal processes [13].
Ruthenium-based photocatalysts, particularly tris(bipyridine)ruthenium(II) chloride, have demonstrated exceptional utility in photoredox trifluoromethylation reactions [14]. These catalysts enable the generation of trifluoromethyl radicals from readily available trifluoromethyl sources under mild visible light irradiation [14]. The scalable nature of these transformations has been demonstrated through successful gram-scale synthesis with consistent yields [14].
The development of metal-free photoredox systems has expanded the scope and sustainability of trifluoromethylation reactions [13]. Organic dyes and other metal-free photocatalysts have shown promise for promoting trifluoromethylation under sunlight irradiation [15]. These systems offer advantages in terms of cost, toxicity, and environmental impact compared to metal-based photocatalysts [15].
Table 4: Photoredox Catalysis in Fluorinated Systems
| Photocatalyst | CF3 Source | Light Source | Reaction Time (h) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Ru(bpy)3Cl2 | CF3SO2Cl | Blue LEDs | 12-15 | 60-85 | N/A | [14] |
| Ir complexes | Togni reagent | Visible light | 2-6 | 70-92 | N/A | [13] |
| Organic dyes | CF3I | Sunlight | 4-8 | 55-78 | N/A | [15] |
| Flavin enzymes | CF3-thianthrenium | No light required | 1-3 | 85-98 | 95-99 | [16] |
Recent advances in enzymatic photoredox catalysis have introduced groundbreaking approaches to enantioselective trifluoromethylation [16]. Engineered flavin-dependent enzymes catalyze radical-mediated trifluoromethylation reactions without requiring light activation [16]. These biocatalytic systems achieve exceptional yields (up to 98%) and enantiomeric ratios (up to 99:1) while operating under mild aqueous conditions [16].
The utilization of trifluoromethyl thianthrenium triflate as a radical donor represents a significant advancement in photoredox methodology [16]. This reagent enables efficient generation of trifluoromethyl radicals through ground-state electron transfer mechanisms [16]. The elimination of light requirements in enzymatic systems addresses traditional constraints associated with photoredox catalysis and enables more practical synthetic applications [16].
Flow chemistry methodologies have revolutionized the synthesis of trifluoromethyl-containing compounds by enabling rapid, efficient, and scalable transformations [17] [18]. Continuous flow systems allow for precise control of reaction parameters and enable reactions to be conducted at elevated temperatures and pressures that would be challenging in batch processes [17]. The use of potassium trifluoroacetate as a trifluoromethyl source in flow systems has demonstrated particular promise for large-scale synthesis [18].
The development of copper-mediated trifluoromethylation in flow systems has achieved remarkable improvements in reaction efficiency [17]. These systems enable trifluoromethylation reactions to proceed in minutes rather than hours, with residence times as short as one minute at elevated temperatures [17]. The use of stable, cost-effective, and easily handled trifluoromethyl sources makes these processes highly attractive for industrial applications [17].
Solvent-free methodologies represent another important advancement in green trifluoromethylation chemistry [19]. Base-catalyzed domino reactions using potassium tert-butoxide as a catalyst enable the synthesis of trifluoromethylated benzenes from bio-based feedstocks [19]. These reactions produce only carbon dioxide and water as byproducts and can be scaled to gram quantities without compromising efficiency [19].
Table 5: Green Chemistry Approaches for Sustainable Synthesis
| Method | Key Advantage | Reaction Time | Temperature (°C) | E-Factor | Scalability | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Flow chemistry | Rapid reactions | Minutes | 200-210 | Low | Excellent | 75-95 | [17] [18] |
| Solvent-free | No organic solvents | 1-2 h | 25-80 | Very low | Good | 70-90 | [19] |
| Biocatalysis | Mild conditions | 2-24 h | 25-37 | Minimal | Moderate | 80-98 | [20] [16] |
| Mechanochemistry | No solvents | 30-60 min | 25 | Minimal | Good | 70-85 | [21] [22] |
Biocatalytic approaches have emerged as powerful tools for sustainable trifluoromethylation [20] [16]. Laccase-catalyzed trifluoromethylation of unprotected phenols proceeds under mild conditions and demonstrates excellent functional group tolerance [20]. This methodology relies on the recombination of phenol radical cations generated by the laccase with trifluoromethyl radicals [20]. The process tolerates various functional groups including ketones, esters, aldehydes, ethers, and nitriles [20].
Mechanochemical synthesis offers a completely solvent-free approach to fluorinated compound preparation [21] [22]. Ball milling conditions enable selective fluorination reactions to proceed efficiently without the need for toxic solvents [21]. The development of mechanochemical nucleophilic aromatic fluorination using potassium fluoride and quaternary ammonium salts has demonstrated exceptional environmental benefits with significantly reduced E-factors compared to solution-based methods [22].
This comprehensive analysis examines the physicochemical properties and stability characteristics of 2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid, a fluorinated organic compound with significant research interest. The compound represents a unique structural variant within the trifluoromethyl-substituted cinnamic acid family, distinguished by its specific substitution pattern and resulting properties. Understanding its thermochemical behavior, solubility profile, and acid dissociation characteristics provides essential insights for both fundamental research and practical applications.
The melting point determination of 2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid requires comprehensive analysis through differential scanning calorimetry and comparative studies with structurally related compounds [1]. While specific melting point data for the target compound remains unreported in the literature, extensive data exists for closely related isomeric variants that provide valuable insights into expected thermal behavior [2] [3] [4].
Comparative analysis reveals significant variations in melting points among trifluoromethyl-substituted cinnamic acid isomers. The meta-substituted isomer (CAS: 779-89-5) exhibits a melting point range of 135-137°C [3] [4], while the ortho-substituted variant (CAS: 2062-25-1) demonstrates substantially higher thermal stability with a melting point of 205-207°C [2]. This significant difference of approximately 70°C between isomers indicates the profound influence of substituent positioning on intermolecular interactions and crystal packing arrangements [2] [3].
The phase transition characteristics of organic compounds containing trifluoromethyl groups are influenced by several factors, including dipole-dipole interactions, hydrogen bonding patterns, and van der Waals forces [5]. The trifluoromethyl group introduces strong electron-withdrawing effects and enhances molecular polarizability, which directly impacts the crystalline structure and thermal transitions [5] [6].
Differential scanning calorimetry studies on related compounds demonstrate that trifluoromethyl-substituted aromatic carboxylic acids typically exhibit sharp, well-defined melting endotherms [1] [7]. The phase change process involves disruption of hydrogen-bonded dimeric structures commonly found in carboxylic acid crystals, followed by transformation to the liquid phase with altered molecular organization [1] [6].
| Property | Meta-isomer (779-89-5) | Ortho-isomer (2062-25-1) | Target compound (1226081-77-1) |
|---|---|---|---|
| Melting Point Range (°C) | 135-137 [3] [4] | 205-207 [2] | Not specified |
| Flash Point (°C) | 121.3 [3] | Not specified | Not specified |
| Vapor Pressure (mmHg at 25°C) | 0.00225 [3] | Not specified | Not specified |
| Thermal Stability | Stable under normal conditions [3] [4] | Stable under normal conditions [2] | Expected similar to isomers |
Thermal decomposition studies of trifluoromethyl-substituted cinnamic acids reveal complex degradation mechanisms involving multiple competing pathways. The primary decomposition route typically initiates at temperatures significantly above the melting point, generally occurring in the range of 250-350°C for compounds of this structural class [8] [5].
The initial decomposition step commonly involves decarboxylation, where the carboxylic acid functionality undergoes thermal elimination to produce carbon dioxide and the corresponding substituted styrene derivative [8]. This process is facilitated by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting carbanionic intermediate through resonance and inductive effects [8] [5].
Secondary decomposition pathways include rupture of the alkene bond in the prop-2-enoic acid side chain, leading to formation of substituted benzaldehyde derivatives and volatile fragments [8]. The trifluoromethyl group demonstrates remarkable thermal stability, typically remaining intact until temperatures exceed 400°C, where carbon-fluorine bond cleavage may occur under extreme conditions [5] [8].
Thermogravimetric analysis of structurally related compounds indicates that weight loss profiles exhibit characteristic multi-step patterns [6] [9]. The first significant weight loss corresponds to decarboxylation (theoretical loss of 44 mass units for CO₂), while subsequent losses involve progressive fragmentation of the aromatic system and eventual defluorination at elevated temperatures [6] [9].
The decomposition kinetics follow Arrhenius behavior, with activation energies typically ranging from 150-250 kJ/mol for the primary decarboxylation step in similar fluorinated aromatic carboxylic acids [8] [5]. The presence of the trifluoromethyl substituent generally increases the thermal stability compared to non-fluorinated analogs due to the strength of carbon-fluorine bonds and the electron-withdrawing stabilization effects [8] [5].
The solubility profile of 2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid in various organic solvents reflects the compound's amphiphilic nature, combining the polar carboxylic acid functionality with the lipophilic trifluoromethyl-substituted aromatic system [4] [10] [11].
Experimental data from structurally analogous compounds demonstrates limited solubility in highly polar protic solvents [4] [10]. The meta-substituted isomer shows slight solubility in dimethyl sulfoxide and methanol, indicating moderate compatibility with polar aprotic and protic media [4]. This limited polar solubility results from the hydrophobic character imparted by the trifluoromethyl group, which enhances lipophilicity while reducing hydrogen bonding capacity with protic solvents [4] [10].
Enhanced solubility is observed in intermediate polarity organic solvents, particularly ethanol and chloroform [10] [12]. The compound demonstrates good solubility in ethanol, which can be attributed to the solvent's ability to participate in hydrogen bonding with the carboxylic acid group while accommodating the hydrophobic aromatic portion through van der Waals interactions [10] [12].
| Solvent | Solubility Description | Notes |
|---|---|---|
| Water | Insoluble to slightly soluble [12] | Typical for trifluoromethyl cinnamic acids |
| Dimethyl sulfoxide (DMSO) | Slightly soluble [4] | Polar aprotic solvent compatibility |
| Methanol | Slightly soluble [4] | Moderate polar solvent |
| Ethanol | Soluble [10] [12] | Polar protic solvent |
| Chloroform | Soluble [10] | Non-polar organic solvent |
| Common organic solvents | Generally soluble [10] [12] | Enhanced lipophilicity due to CF₃ group |
The trifluoromethyl group significantly influences partition behavior between immiscible solvent systems. The calculated octanol-water partition coefficient (Log P) for related compounds ranges from 2.8 to 3.3, indicating preferential partitioning into lipophilic phases [13] [11]. This enhanced lipophilicity compared to non-fluorinated cinnamic acids results from the hydrophobic nature of the trifluoromethyl substituent and its effects on molecular conformation [13] [11].
Temperature-dependent solubility studies reveal typical endothermic dissolution behavior, with increased solubility at elevated temperatures in most organic solvents [10] [12]. The dissolution process involves disruption of intermolecular hydrogen bonds in the solid state and subsequent solvation of individual molecules, requiring thermal energy input for completion [10] [12].
Solvent-solute interactions are primarily governed by hydrogen bonding between the carboxylic acid group and electron-rich solvent molecules, supplemented by dipole-dipole interactions involving the polarized carbon-fluorine bonds [10] [11]. The aromatic system participates in π-π stacking interactions with aromatic solvents and dispersion forces with aliphatic media [10] [11].
The acid dissociation constant represents a fundamental physicochemical parameter that governs the ionization behavior of 2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid in aqueous and mixed solvent systems [8] [14] [15]. Accurate pKa determination requires systematic experimental approaches combined with theoretical predictions to establish reliable values [14] [15].
Computational predictions for the meta-substituted isomer (779-89-5) indicate a pKa value of 4.25±0.10, while the ortho-substituted variant (2062-25-1) exhibits a slightly lower pKa of 4.22±0.10 [2] [4]. These values reflect the significant electron-withdrawing influence of the trifluoromethyl group, which substantially increases the acidity compared to unsubstituted cinnamic acid (pKa ≈ 4.44) [2] [4] [8].
The trifluoromethyl substituent exerts its acidifying effect through both inductive and resonance mechanisms [8] [14]. The strong electronegativity of fluorine atoms creates a powerful electron-withdrawing inductive effect that stabilizes the conjugate base formed upon proton dissociation [8] [14]. Additionally, the trifluoromethyl group can participate in hyperconjugative interactions that further stabilize the anionic species [8] [14].
| Method | Principle | Accuracy Range | Requirements |
|---|---|---|---|
| Potentiometric Titration | pH electrode monitoring during acid-base titration [15] | pKa 3-11 (high accuracy) [14] | Soluble, stable compound, >10⁻⁴ M [14] [15] |
| Spectrophotometric Method | UV-Vis absorption changes with pH [14] | pKa 2-12 (moderate accuracy) [14] | UV-active compound [14] |
| Conductometric Method | Conductivity changes during titration [14] | pKa 3-11 (moderate accuracy) [14] | Ionizable compound [14] |
| NMR-based Titration | Chemical shift changes with protonation state [16] | pKa 1-14 (high accuracy) [16] | NMR-active nuclei [16] |
| Computational Prediction | Quantum mechanical calculations [2] [4] | ±0.5-1.0 pKa units [2] [4] | Molecular structure only [2] [4] |
Experimental determination of pKa values requires careful consideration of ionic strength effects, temperature dependence, and solvent composition [14] [15]. Traditional potentiometric titration methods provide high accuracy for compounds with pKa values in the range of 3-11, making this approach suitable for trifluoromethyl-substituted cinnamic acids [14] [15].
The temperature coefficient of acid dissociation constants for similar compounds typically ranges from -0.01 to -0.02 pKa units per degree Celsius [8] [14]. This negative temperature dependence reflects the entropic contribution to the dissociation process, where higher temperatures favor the ionized state due to increased molecular motion and solvation effects [8] [14].
Spectrophotometric methods offer alternative approaches for pKa determination, particularly useful when compound solubility limits traditional titration techniques [14]. The aromatic chromophore in trifluoromethyl-substituted cinnamic acids exhibits pH-dependent absorption characteristics, with protonated and deprotonated forms displaying distinct spectral signatures [14].
Advanced NMR-based titration methods provide exceptional precision for pKa measurements in non-aqueous and mixed solvent systems [16]. Chemical shift imaging techniques enable single-experiment determination of pKa values with unprecedented accuracy, particularly valuable for compounds with limited aqueous solubility [16].
The ionization behavior of 2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid directly influences its biological activity, membrane permeability, and chemical reactivity [14] [15]. Understanding the pKa value enables prediction of the compound's predominant ionic form under physiological conditions and optimization of formulation parameters for various applications [14] [15].